molecular formula C11H14BrN B8546415 5-Bromo-2,3-dihydro-N,N-dimethyl-1H-inden-1-amine

5-Bromo-2,3-dihydro-N,N-dimethyl-1H-inden-1-amine

Cat. No. B8546415
M. Wt: 240.14 g/mol
InChI Key: DSLBGMQJACDNKW-UHFFFAOYSA-N
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Patent
US06919335B2

Procedure details

To a solution of 5-bromo-1-chloro-indane (542 mg, 2.35 mmol) in toluene (9 ml) was added dimethylamine (3 ml) and resulting mixture was heated at 90° C. for 1.5 hr. The reaction mixture is concentrated under reduced pressure to yield the title compound (300 mg, 53%). 1H NMR (CDCl3): 2.06 (m, 2H), 2.24 (s, 6H), 2.81-2.93 (m, 2H), 4.27 (t, 1H), 7.22 (d, 1H), 7.33 (d 1H), 7.36 (s, 1H).
Quantity
542 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Yield
53%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[CH:7](Cl)[CH2:6][CH2:5]2.[CH3:12][NH:13][CH3:14]>C1(C)C=CC=CC=1>[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[CH:7]([N:13]([CH3:14])[CH3:12])[CH2:6][CH2:5]2

Inputs

Step One
Name
Quantity
542 mg
Type
reactant
Smiles
BrC=1C=C2CCC(C2=CC1)Cl
Name
Quantity
3 mL
Type
reactant
Smiles
CNC
Name
Quantity
9 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
resulting mixture
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2CCC(C2=CC1)N(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 300 mg
YIELD: PERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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